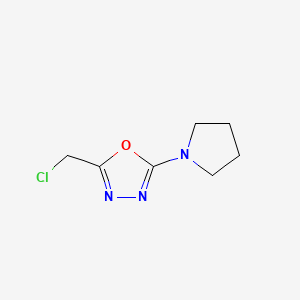
3-(methylthio)-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(methylthio)-N-(4-nitrophenyl)benzamide, also known as MNTB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MNTB is a yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform.
Scientific Research Applications
Corrosion Inhibition
- N-phenyl-benzamide derivatives , including compounds with nitro substituents, have been investigated for their corrosion inhibition capabilities on mild steel in acidic environments. These derivatives exhibit significant inhibition efficiencies, with variations based on the substituent type. Computational and experimental studies indicate that methoxy substituents enhance efficiency, whereas nitro substituents decrease it. The derivatives adsorb strongly and spontaneously at metal/electrolyte interfaces, suggesting their potential application in corrosion prevention (Mishra et al., 2018).
Antimicrobial Properties
- Acylthiourea derivatives of benzamides have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, at low concentrations. The antimicrobial activity of these compounds varies with the substituent type on the phenyl group, indicating the potential for tailored antimicrobial agents (Limban et al., 2011).
Chemosensing
- N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments. Utilizing the strong affinity of cyanide towards the acyl carbonyl carbon, these compounds demonstrate high selectivity for CN−, offering a practical approach for monitoring cyanide concentrations in water samples (Sun et al., 2009).
properties
IUPAC Name |
3-methylsulfanyl-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-20-13-4-2-3-10(9-13)14(17)15-11-5-7-12(8-6-11)16(18)19/h2-9H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJELLBIIMRIJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-N-(4-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2960744.png)

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2960746.png)



amino}acetamide](/img/structure/B2960750.png)





